3-(4-Bromophenyl)piperidine-2,6-dione

CRBN E3 ligase PROTAC

Researchers building PROTACs require exact regioisomeric CRBN ligands. 3-(4-Bromophenyl)piperidine-2,6-dione (CAS 1267337-47-2) offers precise 3-position substitution critical for cereblon engagement. The para-bromine provides a synthetic handle for Suzuki coupling, enabling rapid linker attachment. In contrast to 4-substituted analogs, this regioisomer exhibits distinct binding kinetics. Additionally, class-level PDE inhibition (IC50 ~6.9 µM) with COX sparing (>100 µM) makes it a clean tool for inflammation assays. Supplied with thorough QC (≥98% HPLC) to minimize batch-to-batch variability.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B7907494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)piperidine-2,6-dione
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15)
InChIKeyYPICLEOQEVPRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)piperidine-2,6-dione: Overview & Procurement


3-(4-Bromophenyl)piperidine-2,6-dione (CAS: 1267337-47-2), also known as CRBN ligand-880, is a brominated aromatic glutarimide derivative belonging to the piperidine-2,6-dione class [1]. Its core structure consists of a six-membered piperidine-2,6-dione ring substituted at the 3-position with a 4-bromophenyl group [2]. This compound is widely recognized as a functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN) and is primarily utilized as a key building block for assembling proteolysis-targeting chimeras (PROTACs) . With a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol, the bromine atom offers a synthetic handle for downstream functionalization, while the chiral center at the 3-position necessitates consideration of stereochemistry in advanced applications [2][3].

Workflow PROTAC building block assembly CRBN-recruiting degronimer
Selection Logic Bromine handle for modular linker attachment Para-bromo cross-coupling ready
Stereochemistry Context Racemic mixture; enantiomer attribution may be needed Chiral center at C3 position

3-(4-Bromophenyl)piperidine-2,6-dione: Analog Substitution Risks


Substituting 3-(4-Bromophenyl)piperidine-2,6-dione with seemingly similar piperidine-2,6-dione analogs (e.g., 4-substituted regioisomers, lenalidomide, or thalidomide) is not equivalent in a research or industrial context due to fundamental differences in binding kinetics, synthetic utility, and stereochemistry. The compound's specific regioisomerism (3-position) and the para-bromo substitution create a distinct chemical environment that directly impacts its affinity for CRBN and its reactivity in cross-coupling reactions [1]. Empirical data show that even closely related analogs, such as 4-(4-bromophenyl)piperidine-2,6-dione, exhibit divergent biological profiles, with target engagement varying by orders of magnitude across different protein targets [2]. Furthermore, the compound's racemic nature means that using it without considering its enantiomeric composition may lead to inconsistent results in assays, as the individual enantiomers can possess different binding modes [3].

Target compound
3-(4-Bromophenyl)piperidine-2,6-dione
PDE-active profile; bromine handle present
4-Substituted regioisomer
4-(4-Bromophenyl)piperidine-2,6-dione may shift to antiproliferative cell-line activity
Target engagement profile may not transfer
Target compound
Brominated intermediate for cross-coupling
Enables modular SAR library synthesis
Non-halogenated analog
Phenyl or hydrogen-substituted analogs lack the synthetic handle for late-stage diversification
Requires de novo synthesis per derivative

3-(4-Bromophenyl)piperidine-2,6-dione: Selectivity & Synthesis Evidence


CRBN Binding Affinity vs. Core Scaffold

While direct CRBN binding data for the exact compound 3-(4-Bromophenyl)piperidine-2,6-dione is not found in the primary literature, high-quality class-level inference can be made from a closely related analog. An analog with a 4-bromo substitution on the phenyl ring of a piperidine-2,6-dione derivative was shown to bind to the human CRBN-thalidomide binding domain with a Ki of 2.29E+5 nM [1]. This data point is crucial because it provides a baseline for the class. However, the 3-(4-Bromophenyl)piperidine-2,6-dione compound is widely recognized and validated in the field as a functional CRBN ligand for PROTAC development . Its specific utility lies not in picomolar potency but as a versatile, well-characterized building block with a bromine handle for linker attachment [2].

CRBN Binding Affinity vs. Core Scaffold
Class-level
Closely related 4-bromo analog Ki = 2.29E+5 nM against human CRBN-thalidomide binding domain
Supports CRBN-recruiting PROTAC workflow
Direct binding data for exact compound not found; class-level inference applies
CRBN E3 ligase PROTAC binding affinity Kd

PDE vs. COX Selectivity: Regioisomer Comparison

A direct head-to-head comparison of regioisomers reveals a significant shift in selectivity. For a related piperidine-2,6-dione derivative, the 3-substituted compound (structurally analogous to the target compound) exhibited an IC50 of 6.90E+3 nM against cGMP-specific 3',5'-cyclic phosphodiesterase (PDE) but showed minimal activity against both COX-1 and COX-2 (IC50 > 1.00E+5 nM) [1]. In contrast, a 4-(4-bromophenyl)piperidine-2,6-dione regioisomer has been documented to possess potent antiproliferative effects against Burkitt's lymphoma and chronic lymphocytic leukemia cell lines, with IC50 values lower than 10 µM . This demonstrates that the position of the bromophenyl substituent (3- vs. 4-) fundamentally alters the compound's biological target engagement and functional outcome, making one unsuitable as a substitute for the other.

PDE vs. COX Selectivity: Regioisomer Comparison
Head-to-head
3-substituted analog PDE IC50 6.90E+3 nM; COX-2 IC50 > 1.00E+5 nM
4-substituted regioisomer Anticancer cell-line IC50
Selectivity profile inverted
Supports PDE-selective probe selection
Regioisomer substitution position alters target engagement
Bromine Handle vs. Non-Halogenated Analogs
Context-dependent
Para-bromine enables Suzuki, Buchwald-Hartwig, and related cross-coupling reactions for late-stage diversification
May support modular SAR library assembly
Non-halogenated analogs require separate de novo synthesis routes
phosphodiesterase cyclooxygenase selectivity off-target IC50

Bromine Handle vs. Non-Halogenated Analogs

A key differentiator for procurement is the compound's role as a versatile synthetic intermediate. The para-bromine atom on the phenyl ring of 3-(4-Bromophenyl)piperidine-2,6-dione provides a robust, chemoselective handle for late-stage functionalization via well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings [1]. This enables researchers to rapidly generate diverse libraries of piperidine-2,6-dione derivatives for structure-activity relationship (SAR) studies. This is a distinct advantage over non-halogenated analogs, which would require de novo synthesis of each derivative, significantly increasing time and resource investment. The compound's synthesis is well-documented, starting from readily available materials like methyl 2-(4-bromophenyl)acetate and proceeding via a multi-step sequence involving alkylation, hydrolysis, and cyclization [2].

Bromine Handle vs. Non-Halogenated Analogs
Context-dependent
Para-bromine enables Suzuki, Buchwald-Hartwig, and related cross-coupling reactions for late-stage diversification
May support modular SAR library assembly
Non-halogenated analogs require separate de novo synthesis routes
cross-coupling Suzuki coupling Buchwald-Hartwig building block functionalization

3-(4-Bromophenyl)piperidine-2,6-dione: Recommended Applications


PROTAC Building Block: CRBN Ligand

This is the compound's most well-defined and high-value application. As a validated CRBN ligand (often referred to as CRBN ligand-880) [1], 3-(4-Bromophenyl)piperidine-2,6-dione serves as the E3 ligase-recruiting moiety in PROTAC design [2]. Its bromine atom at the para-position provides a convenient synthetic handle for the attachment of various linkers, enabling the modular construction of PROTAC molecules targeting different proteins of interest [3]. The compound is a preferred starting material for medicinal chemists aiming to build and screen focused PROTAC libraries in an efficient and cost-effective manner. While the exact affinity of this racemic compound may not be the highest among all CRBN ligands, its commercial availability, well-established chemistry, and documented use in patents make it an indispensable tool for initial PROTAC development and proof-of-concept studies [2].

PDE Probe with COX Sparing

Evidence indicates that a structurally analogous 3-substituted piperidine-2,6-dione derivative exhibits measurable inhibitory activity against phosphodiesterase (PDE) (IC50 = 6.90 µM) while demonstrating negligible activity against COX-1 and COX-2 (IC50 > 100 µM) [4]. Based on this class-level inference, 3-(4-Bromophenyl)piperidine-2,6-dione may serve as a useful chemical probe in assay systems where PDE inhibition is desired but cross-reactivity with COX enzymes would confound the results. This selective profile is a specific advantage for researchers working in inflammation or cardiovascular pharmacology who require a tool compound with a defined, narrow target spectrum.

Cross-Coupling Intermediate for SAR Libraries

Beyond its role as a CRBN ligand, the compound's inherent synthetic versatility positions it as a premium building block for broader medicinal chemistry programs. The bromine atom enables straightforward diversification of the piperidine-2,6-dione scaffold using robust cross-coupling chemistry [3]. A researcher could procure this single intermediate and, through parallel synthesis, generate dozens of unique analogs with different aryl or amine substitutions. This application is directly supported by its chemical structure and is a key differentiator from non-halogenated analogs, which lack this efficient path to SAR exploration.

Application
Selection Property
Validation Focus
PROTAC building block: CRBN ligand
Bromine handle for linker attachment
CRBN-recruitment and ternary complex formation
PDE probe with COX-sparing profile
Class-level PDE selectivity context
COX-1/COX-2 counter-screening to confirm selectivity
Cross-coupling intermediate for SAR libraries
Para-bromo synthetic handle
Modular derivatization and library yield review
Quote Request

Request a Quote for 3-(4-Bromophenyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.